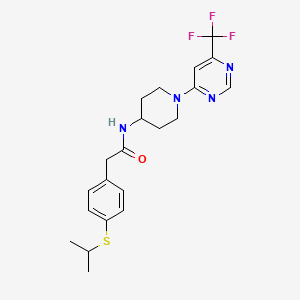

2-(4-(isopropylthio)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

説明

This compound features a trifluoromethyl-substituted pyrimidine core linked to a piperidin-4-yl group and an acetamide backbone with an isopropylthio phenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine moiety may improve blood-brain barrier penetration.

特性

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4OS/c1-14(2)30-17-5-3-15(4-6-17)11-20(29)27-16-7-9-28(10-8-16)19-12-18(21(22,23)24)25-13-26-19/h3-6,12-14,16H,7-11H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIINHKXJENZXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multiple steps:

-

Formation of the Phenyl Intermediate: : The initial step involves the synthesis of 4-(isopropylthio)phenyl acetic acid. This can be achieved through the alkylation of 4-mercaptophenyl acetic acid with isopropyl bromide under basic conditions.

-

Piperidine Derivative Synthesis: : The next step is the preparation of the piperidine derivative. This involves the reaction of 4-piperidone with 6-(trifluoromethyl)pyrimidine under reductive amination conditions to yield N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amine.

-

Coupling Reaction: : The final step is the coupling of the phenyl intermediate with the piperidine derivative. This is typically done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and in-line purification systems would be crucial to ensure consistent production quality.

化学反応の分析

Types of Reactions

-

Oxidation: : The isopropylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

-

Substitution: : The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Strong nucleophiles like amines or thiols, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted pyrimidine derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study the interactions of trifluoromethylated pyrimidines with biological macromolecules. Its structure allows it to interact with various enzymes and receptors, providing insights into biochemical pathways.

Medicine

Medically, this compound holds potential as a lead compound in drug discovery. Its structural features suggest it could be optimized for activity against specific biological targets, such as receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring may facilitate binding to receptor sites, while the phenyl and pyrimidine rings provide additional points of interaction.

類似化合物との比較

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons

Therapeutic Implications

- Oncology : Pyrimidine-piperidine-acetamide hybrids (e.g., Example 114) show kinase inhibition, suggesting the target compound may target ALK or EGFR .

- CNS Disorders : The trifluoromethyl and piperidine groups align with Lp-PLA2 inhibitors (Rilapladib) for Alzheimer’s, though the target’s isopropylthio group may reduce off-target effects .

Q & A

Basic: What are the key considerations for optimizing multi-step synthesis of this compound to ensure high purity and yield?

Answer:

Synthesis typically involves sequential reactions such as Suzuki coupling, nucleophilic substitution, and amide bond formation. Critical steps include:

- Suzuki-Miyaura cross-coupling for aryl-thioether linkage (e.g., using Pd catalysts and boronic acids) .

- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Troubleshooting : Monitor reaction progress with TLC/HPLC and adjust stoichiometry of reactive intermediates (e.g., isopropylthiophenol derivatives) to minimize byproducts .

Basic: What spectroscopic and chromatographic methods are recommended to confirm structural integrity and purity?

Answer:

- NMR : Use H and C NMR to verify substituent positions (e.g., trifluoromethyl pyrimidine protons at δ 8.6–8.8 ppm, piperidinyl protons at δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and detect trace impurities .

Data Contradictions : Compare experimental IR carbonyl stretches (e.g., 1680–1700 cm for acetamide) with computational predictions to resolve ambiguities .

Advanced: How can researchers design assays to evaluate biological activity and address discrepancies in potency data?

Answer:

- Target Engagement : Use radioligand binding assays (e.g., H-labeled analogs) for receptor affinity studies .

- Enzyme Inhibition : Measure IC via fluorogenic substrates (e.g., kinase assays with ATP analogs) .

- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS after treating cell lines (e.g., HEK293) .

Contradictions : Replicate assays under standardized conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

Advanced: What methodologies are effective for evaluating ADME properties like solubility and metabolic stability?

Answer:

- Solubility : Use shake-flask method with PBS (pH 7.4) and quantify via UV-Vis spectroscopy .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Permeability : Caco-2 cell monolayers to predict intestinal absorption (P >1 × 10 cm/s) .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- Kinetic Studies : Track reaction rates under varying temperatures/pH to identify rate-limiting steps (e.g., thioether oxidation with HO) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states for piperidinyl acetamide hydrolysis .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Answer:

- Heat Transfer : Use jacketed reactors for exothermic steps (e.g., trifluoromethylation) to prevent thermal degradation .

- Solvent Selection : Replace THF with 2-MeTHF for safer large-scale extractions .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation .

Advanced: How do storage conditions (e.g., temperature, light) impact the compound’s stability?

Answer:

- Degradation Pathways : Hydrolysis of the acetamide group in humid conditions; oxidation of the thioether moiety under light .

- Stability Protocols : Store at -20°C in amber vials under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: What computational approaches predict target interactions and guide structural optimization?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR T790M mutants) .

- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl groups) on bioactivity .

Advanced: How should researchers address contradictory data in synthetic yields or bioactivity across labs?

Answer:

- Reproducibility Checks : Share standardized protocols for critical steps (e.g., catalyst activation in coupling reactions) .

- Inter-lab Validation : Collaborate to test identical batches in parallel assays (e.g., IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。